cis-Vitamin K2-d7

Description

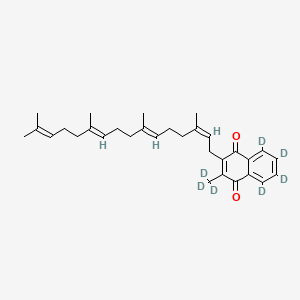

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H40O2 |

|---|---|

Molecular Weight |

451.7 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20-/i6D3,7D,8D,18D,19D |

InChI Key |

DKHGMERMDICWDU-CAXPFHJUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Synthesis and Stereochemical Control of Cis Vitamin K2 D7 Analogs

Chemical Synthesis Pathways for Defined Vitamin K2 Isomers

The creation of specific Vitamin K2 isomers, including the deuterated cis-form, relies on precise chemical strategies that control the geometry of the isoprenoid side chain. The synthesis of Vitamin K2-d7 involves coupling a deuterated naphthoquinone core with a polyisoprenoid side chain. For the target compound, this typically involves using a menadione-d7 precursor, where deuterium (B1214612) atoms are incorporated into the aromatic ring and the methyl group. sigmaaldrich.comsigmaaldrich.comnih.gov

Strategies for Geometric Isomer Control in Vitamin K2 Synthesis

The paramount challenge in synthesizing a specific geometric isomer of Vitamin K2 is controlling the configuration of the double bond adjacent to the naphthoquinone ring. Chemical synthesis can produce mixtures of cis and trans isomers, with the latter being the biologically active form. gnosisbylesaffre.commenaq7.comnih.gov However, specific methods can be employed to favor the formation of the cis isomer.

Several synthetic strategies have been developed, broadly categorized as "0+7" or "1+n" approaches, which involve coupling the entire side chain or fragments of it to the menadione (B1676200) or menadiol (B113456) core. google.com The stereochemical outcome is highly dependent on the reaction type.

Condensation Reactions: Friedel-Crafts alkylation, a common method, often yields a mixture of isomers. google.com The choice of catalyst and reaction conditions can influence the ratio, but precise control is difficult.

Coupling Reactions: Metal-mediated cross-coupling reactions (e.g., Suzuki, Kumada) offer more control. google.com The use of trialkyl allyl stannane (B1208499) reagents to link the side-chain to the naphthoquinone group has been reported to proceed with high stereoretention, meaning the geometry of the precursor is maintained in the final product. researchgate.net

Olefin Synthesis Reactions: Techniques like the Horner-Wadsworth-Emmons reaction can be tuned to produce either E (trans) or Z (cis) alkenes with high selectivity, providing a powerful tool for controlling the geometry of the crucial first double bond.

A key strategy for producing a pure cis or trans isomer is to synthesize the desired stereospecific side chain first and then couple it to the naphthoquinone nucleus using a reaction that preserves the double bond geometry. researchgate.net

Investigation of Precursors and Reaction Conditions Influencing cis-Form Generation

The generation of the cis-Vitamin K2 form is primarily influenced by the stereochemistry of the precursors and the reaction pathway chosen for their coupling.

Precursor Geometry: The most direct route to cis-Vitamin K2 is the use of a cis-configured isoprenoid alcohol or halide as the side-chain precursor. For example, coupling cis-geraniol instead of the trans isomer would lead to the formation of cis-MK-2. Synthesizing the deuterated analog, cis-Vitamin K2-d7, would therefore involve coupling such a cis-isoprenoid with a deuterated menadione or menadiol synthon. acs.org

Reaction Conditions: Certain reaction conditions can promote isomerization. For instance, some coupling processes that proceed through allylic carbanions can lead to a loss of stereochemical integrity due to resonance delocalization, resulting in isomer mixtures. researchgate.net However, specific methodologies have been developed to inhibit this resonance, thereby preserving the stereochemistry of the precursor. researchgate.net The selection of solvents, temperature, and catalysts are all critical parameters. For example, coupling menadiol with geraniol (B1671447) using a boron trifluoride etherate (BF₃∙OEt₂) catalyst is a known method that produces MK-2, with the resulting product often being a mixture of cis and trans isomers that require subsequent separation. acs.orgresearchgate.net

Table 1: Summary of Synthetic Reactions and Stereochemical Control

| Synthetic Strategy | Key Reagents/Catalysts | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Menadiol, Isoprenoid Alcohol, BF₃∙OEt₂ | Mixture of cis/trans isomers | google.comacs.org |

| Stannane Coupling | Trialkyl Allyl Stannane | High stereoretention; preserves precursor geometry | researchgate.net |

| Sulfonyl Carbanion Coupling | α-sulfonyl carbanion, Hexaprenyl halide | Primarily used for "all-trans" synthesis, but adaptable | google.com |

| Dithiane-mediated Umpolung | 1,3-dithiane | Can be designed for either pure cis or trans isomers | researchgate.net |

Biosynthetic Considerations for Vitamin K2 Isomers in Microbial Systems

Vitamin K2 is naturally produced by a variety of bacteria through fermentation. nih.govnih.gov These microbial systems synthesize a range of menaquinone (MK) forms, which differ in the length of their isoprenoid side chain (e.g., MK-4 to MK-13). mdpi.comnih.gov Critically, microbial synthesis yields a mixture of geometric isomers. gnosisbylesaffre.commenaq7.comnih.gov

Microbial Fermentation Pathways and Isomer Distribution

Bacteria synthesize the naphthoquinone ring of Vitamin K2 via the shikimate pathway, while the isoprenoid side chain is produced through either the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway. nih.gov The final menaquinone molecule is assembled by prenyltransferase enzymes that attach the side chain to the ring.

The distribution of cis and trans isomers is influenced by the specific microbial strain and the fermentation conditions. nih.govfrontiersin.org Bacillus subtilis, particularly the natto subspecies, is a prolific producer of MK-7 and is widely used for industrial fermentation. gnosisbylesaffre.comfrontiersin.orgresearchgate.net While the all-trans isomer is the desired bioactive product, cis isomers are also formed during this biological process. mdpi.comnih.gov The exact enzymatic mechanisms that lead to the formation of cis isomers are not fully elucidated but are an inherent part of the biosynthesis in many strains.

Table 2: Microbial Sources of Vitamin K2

| Microorganism | Predominant Menaquinone(s) Produced | Reference |

|---|---|---|

| Bacillus subtilis natto | MK-7 | nih.govresearchgate.net |

| Lactococcus lactis | MK-3, MK-8, MK-9 | nih.govfrontiersin.org |

| Escherichia coli | MK-8 | frontiersin.orgresearchgate.net |

| Veillonella sp. | MK-7 | researchgate.net |

Genetic and Enzymatic Approaches to Modulating Isomer Production

Strategies include:

Overexpression of Key Genes: Overexpressing genes that encode for rate-limiting enzymes in the shikimate or MEP pathways can boost the supply of precursors, leading to higher Vitamin K2 production. frontiersin.orgfrontiersin.org For instance, overexpressing menF and menA genes in Lactococcus lactis led to an overproduction of short-chained MK-3. frontiersin.org

Strain Improvement: Traditional mutation techniques using agents like N-methyl-N-nitro-N-nitrosoguanidine (NTG) have been used to create mutant strains of B. subtilis with enhanced K2 production. researchgate.net

Fermentation Optimization: Modifying fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can significantly impact the final yield and may also influence the isomer profile. frontiersin.orgresearchgate.net

While these methods have successfully increased total menaquinone output, specific control over the cis/trans ratio at the enzymatic level remains a complex challenge that requires further research.

Environmental and Post-Synthesis Isomerization Dynamics of Vitamin K2 Compounds

The geometric stability of Vitamin K2 compounds is not absolute. After synthesis, whether chemical or biological, the thermodynamically stable and bioactive all-trans isomer can convert to various cis isomers upon exposure to certain environmental factors. mdpi.comnih.gov This isomerization is a critical consideration for the handling and storage of these compounds and would affect this compound in the same manner as its non-deuterated counterparts.

The primary factors driving post-synthesis isomerization are:

Light: Exposure to light, especially ultraviolet (UV) radiation, is a major cause of trans-to-cis isomerization. mdpi.commdpi.com Studies have shown that MK-7 is extremely light-sensitive, with significant degradation and isomerization occurring rapidly upon exposure. researchgate.netmdpi.com

Temperature: While generally considered heat-stable, prolonged exposure to high temperatures can contribute to degradation and potential isomerization. researchgate.netmdpi.com However, light appears to be a much more significant factor. mdpi.com

Oxygen and Oxidation: The presence of atmospheric oxygen can increase the rate of degradation, particularly when combined with other stressors like heat. researchgate.net This can lead to the formation of epoxides and subsequently promote isomerization. nih.gov

Storage Matrix: The stability of Vitamin K2 can be influenced by the formulation. It has been shown to be relatively stable when formulated with certain mineral salts like calcium carbonate. nih.govnutritionaloutlook.com The use of antioxidant-rich oils, such as sunflower oil, can also provide a protective effect against oxidative degradation. ierj.in

Table 3: Impact of Environmental Factors on Vitamin K2 Isomer Stability

| Factor | Observed Effect | Reference |

|---|---|---|

| UV Light | High promotion of trans-to-cis isomerization; rapid degradation | researchgate.netmdpi.commdpi.com |

| High Temperature (100°C) | Moderate effect; less significant than light | researchgate.netmdpi.com |

| Atmospheric Oxygen | Can increase the rate of degradation, especially with heat | researchgate.netnih.gov |

| Storage Conditions | Stable at low temperatures in the dark with minimal oxygen | mdpi.comnih.gov |

Impact of Light and Thermal Stress on cis/trans Isomer Stability

The geometric configuration of vitamin K2 isomers is susceptible to environmental stressors, particularly light and heat. These factors can induce isomerization, converting the biologically active all-trans isomer into various cis isomers, thereby affecting the compound's purity and potential efficacy.

Light Sensitivity:

Exposure to light, especially ultraviolet (UV) radiation, is a primary driver of the isomerization of menaquinones. mdpi.comresearchgate.net Research on menaquinone-7 (B21479) (MK-7) has demonstrated its extreme sensitivity to light. mdpi.comdntb.gov.ua Studies have shown that both ambient and UV light can lead to the rapid degradation of both all-trans and cis isomers of MK-7. mdpi.com In one study, over 99% of all-trans MK-7 and 100% of cis MK-7 degraded to undetectable levels within three days of exposure to ambient light. mdpi.com This degradation is attributed to photoisomerization, a process where light energy promotes the conversion of one geometric isomer to another. mdpi.comresearchgate.net Therefore, to maintain the isomeric integrity of this compound, stringent protection from light is paramount.

Thermal Stress:

In contrast to their light sensitivity, vitamin K compounds are generally considered to be moderately heat-stable. mdpi.comresearchgate.net Studies on MK-7 have shown that while high temperatures can contribute to some degradation, the effect is less pronounced than that of light exposure. mdpi.com For instance, one investigation into the thermal stability of MK-7 at 100°C showed a gradual decrease in both all-trans and cis isomers over several days, but the degradation was not as immediate or complete as that observed under light exposure. mdpi.com However, prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate the decomposition of the isomers. mdpi.comresearchgate.net

The following table summarizes the findings on the stability of menaquinone-7 isomers under different stress conditions, which can be extrapolated to understand the stability of this compound.

| Stress Condition | Effect on all-trans MK-7 | Effect on cis MK-7 | Reference |

| Ambient Light | >99% degradation in 3 days | 100% degradation in 3 days | mdpi.com |

| UV Light | Undetectable levels | Undetectable levels | mdpi.com |

| High Temperature (100°C) | Gradual degradation | Gradual degradation | mdpi.com |

| Low Temperature (4°C) | Reasonably stable | Reasonably stable | mdpi.com |

Effects of Oxidation and Storage Conditions on Isomeric Purity

The chemical environment and storage protocols play a vital role in preserving the isomeric purity of vitamin K2 analogs. Oxidation and improper storage can lead to the degradation of the desired isomer and the formation of impurities.

Oxidation:

The presence of atmospheric oxygen can influence the stability of menaquinones, particularly at elevated temperatures. mdpi.comresearchgate.net While the impact of oxygen at ambient or low temperatures may be minimal, it can accelerate the degradation of isomers when combined with heat. mdpi.com Research on MK-7 suggests that at high temperatures, oxygen increases the rate of decomposition of the all-trans isomer. mdpi.comresearchgate.net This oxidative degradation can lead to the formation of various byproducts, including epoxides and other cis isomers, thereby compromising the purity of the sample. researchgate.netnih.govmdpi.comresearchgate.net

Storage Conditions:

To maintain the isomeric purity of this compound, specific storage conditions are essential. Based on findings for related compounds, storage at low temperatures, in the absence of light, and with minimal exposure to oxygen is recommended. mdpi.comdntb.gov.ua Certificates of analysis for deuterated menaquinone-4 (MK-4-d7) specify long-term storage at -20°C in an inert atmosphere and protected from light. lgcstandards.comlgcstandards.com Studies on the long-term storage of MK-7 have shown that at low temperatures and with minimal oxygen and light exposure, the concentration of the isomers remains stable for extended periods. mdpi.com

The following table outlines recommended storage conditions to maintain the isomeric purity of vitamin K2 analogs.

| Parameter | Recommended Condition | Rationale | Reference |

| Temperature | -20°C (Long-term) | Minimizes thermal degradation | lgcstandards.comlgcstandards.com |

| Light | Store in the dark | Prevents photoisomerization | mdpi.comlgcstandards.comlgcstandards.com |

| Atmosphere | Inert atmosphere (e.g., argon, nitrogen) | Prevents oxidation | lgcstandards.comlgcstandards.com |

Advanced Analytical Methodologies for the Characterization and Quantification of Cis Vitamin K2 D7

High-Resolution Chromatographic Separation of Vitamin K2 Isomers

Effective separation of the cis and trans geometric isomers of Vitamin K2 is a prerequisite for accurate quantification. Due to their identical mass, these isomers cannot be distinguished by mass spectrometry alone, making chromatography the essential first step in their analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of vitamin K isomers. nih.gov The resolution of the closely related cis and trans forms is particularly challenging and often requires specialized stationary phases and carefully optimized conditions.

Research has shown that columns with high shape selectivity are essential for separating these geometric isomers. thermofisher.com C30 columns, in particular, are frequently cited for their superior ability to resolve hydrophobic, long-chain, and structurally related isomers like those of vitamin K. thermofisher.comchromatographyonline.com The unique properties of C30 phases provide the necessary selectivity that standard C18 columns may fail to deliver under similar conditions. chromatographyonline.com For instance, one study demonstrated the successful resolution of vitamin K1 and K2 photo-isomers using an Acclaim C30 column with a methanol-based mobile phase, a separation not achieved on an Acclaim C18 column. chromatographyonline.com

Temperature is another critical parameter that can be manipulated to enhance resolution. For some separations, decreasing the column temperature improves selectivity, although it may also lead to broader peaks. chromatographyonline.com An optimal temperature, often around 15-20°C, is typically determined to balance selectivity and peak efficiency. thermofisher.comchromatographyonline.com Normal-phase HPLC, using a silica (B1680970) gel column with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier like n-butyl ether, has also been effectively used to achieve baseline separation of menatetrenone (B87639) (MK-4) cis and trans isomers. google.comgoogle.com

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Normal-Phase) |

|---|---|---|

| Stationary Phase (Column) | C30 (e.g., Accucore, Acclaim) thermofisher.comchromatographyonline.com | Silica Gel (e.g., Agilent Prep-SIL) google.com |

| Mobile Phase | Methanol/Water (e.g., 98:2 v/v) chromatographyonline.com | n-Hexane/n-Butyl ether (e.g., 95:5 v/v) google.com |

| Temperature | Optimized, often sub-ambient (e.g., 15-20°C) thermofisher.comchromatographyonline.com | Ambient |

| Detection | UV (e.g., 250-268 nm) chromatographyonline.comacs.org | Diode Array Detector (DAD) (200-380 nm) google.com |

| Key Finding | C30 columns provide high shape selectivity essential for resolving cis/trans isomers, which is often not possible on standard C18 columns. chromatographyonline.com | Achieves baseline separation with a resolution value greater than 1.5 between cis and trans isomers of MK-4. google.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to LC for the analysis of fat-soluble vitamins. researchgate.net SFC utilizes a mobile phase, typically carbon dioxide, in its supercritical state, which possesses low viscosity and high diffusivity. waters.com These properties facilitate faster separations and higher efficiency compared to traditional LC methods. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a modern iteration of SFC, has proven highly effective for the rapid separation of vitamin K isomers. waters.com Notably, SFC can achieve baseline separation of cis and trans vitamin K1 isomers and menaquinone-4 (a form of vitamin K2) in under three minutes using a standard C18 column. waters.com This offers a significant advantage over LC methods that often require longer run times and specialized C30 columns. waters.com The optimization of SFC parameters, including the choice of stationary phase, back pressure, temperature, and co-solvent, is crucial for achieving the desired separation of multiple vitamin isomers in a single run. nih.gov

| Parameter | SFC Conditions for Vitamin K Isomers |

|---|---|

| Technique | Ultra-Performance Convergence Chromatography (UPC²) waters.com |

| Stationary Phase (Column) | ACQUITY UPC² HSS C18 SB waters.comnih.gov |

| Primary Mobile Phase | Compressed CO₂ waters.com |

| Co-solvent/Modifier | Methanol or other alcohols shimadzu.com |

| Key Advantage | Rapid separation (<3 minutes) of cis/trans isomers without the need for specialized C30 columns. waters.com |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) nih.govshimadzu.com |

Liquid Chromatography (LC) Techniques for cis/trans Resolution

Mass Spectrometry (MS) Applications in Deuterated Vitamin K2 Research

Mass spectrometry is indispensable for the analysis of deuterated compounds due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). When coupled with chromatography, it provides the specificity needed for both structural confirmation and precise quantification of analytes like cis-Vitamin K2-d7.

Tandem mass spectrometry (MS/MS) is a highly specific technique used for the structural confirmation of target analytes. eurofinsus.com In an MS/MS experiment, the first mass spectrometer (Q1) selects the precursor ion of interest—in this case, the protonated molecule of this compound, [M+H]+. This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (Q3).

For menaquinones, a characteristic fragmentation pattern is often observed. For example, in the analysis of menaquinone-7 (B21479) (MK-7) and its deuterated analog (MK-7-d7), specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM). mdpi.com A study on K2MK-7 identified quantifier and qualifier transitions of m/z 649.5 → 187.2 and m/z 649.5 → 121.0, respectively. For the deuterated standard, K2MK-7-d7, the monitored transition was m/z 656.0 → 194.1. mdpi.com This high degree of specificity allows for the confident identification and quantification of the deuterated compound even in complex biological matrices. The fragmentation pattern itself is generally consistent between cis and trans isomers, reinforcing the need for chromatographic separation prior to MS analysis. google.com

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Menaquinone-7 (MK-7) | 649.5 | 187.2 (Quantifier) | 30 | mdpi.com |

| Menaquinone-7-d7 (MK-7-d7) | 656.0 | 194.1 | 37 | mdpi.com |

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification. nih.gov This technique relies on the addition of a known quantity of a stable isotope-labeled internal standard (e.g., this compound) to the sample at the earliest stage of analysis. nih.govnih.gov

Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies, sample losses during preparation, and ionization suppression or enhancement effects in the mass spectrometer. nih.gov Quantification is achieved by measuring the ratio of the mass spectrometric response of the endogenous (unlabeled) analyte to that of the known amount of the added labeled standard. frontiersin.org This approach corrects for variations in sample handling and matrix effects, leading to highly reliable and accurate results. science.gov Deuterated (d7) analogs of phylloquinone (K1), MK-4, and MK-7 are commonly used as internal standards in quantitative vitamin K research. unit.nobevital.no

The choice of ionization source is critical for converting the neutral menaquinone molecules eluting from the chromatograph into gas-phase ions suitable for MS analysis. numberanalytics.com The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). numberanalytics.com

For the analysis of relatively non-polar compounds like vitamin K, APCI is often the preferred method. researchgate.net Several studies have reported that APCI provides higher signal intensity and greater sensitivity for vitamin K vitamers compared to ESI. mdpi.comscispace.com In one direct comparison for K2MK-7 analysis, both sources produced the same fragment ions, but the APCI source yielded a more intense signal. mdpi.com

However, ESI is also a viable technique, though it can be more susceptible to ion suppression from co-eluting matrix components like phospholipids (B1166683), especially with minimal sample cleanup. unit.nothermofisher.com Atmospheric Pressure Photoionization (APPI) is another advanced technique that can ionize a broad range of compounds, including very non-polar molecules, and serves as a complementary method to both ESI and APCI. waters.com

| Ionization Technique | Principle | Suitability for Menaquinones | Key Considerations |

|---|---|---|---|

| APCI (Atmospheric Pressure Chemical Ionization) | Gas-phase chemical ionization initiated by a corona discharge. Suitable for less polar, thermally stable compounds. numberanalytics.com | Often preferred; generally provides higher sensitivity and signal intensity for vitamin K. mdpi.comresearchgate.netscispace.com | Robust and less prone to matrix effects than ESI for this class of compounds. |

| ESI (Electrospray Ionization) | Ions are produced from an analyte in a liquid solution. Ideal for polar and large biomolecules. numberanalytics.com | Viable, but may be less sensitive than APCI for menaquinones. mdpi.comunit.no | More susceptible to ion suppression from matrix components like phospholipids. thermofisher.com |

| APPI (Atmospheric Pressure Photoionization) | Uses ultraviolet light to ionize analytes. Effective for non-polar compounds. waters.com | A complementary technique capable of ionizing non-polar menaquinones. waters.com | Can ionize a broader range of compounds than ESI or APCI alone. waters.com |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive stereochemical assignment of vitamin K2 isomers, including this compound. It allows for the unambiguous differentiation between cis and trans configurations within the isoprenoid side chain. The synthesis of vitamin K2 analogs often results in a mixture of trans and cis isomers, and NMR is employed to determine the ratio of these isomers. acs.org

The assignment is primarily achieved through the analysis of 1H and 13C NMR spectra. Specific protons and carbons in the vicinity of the double bonds in the isoprenoid tail exhibit distinct chemical shifts depending on whether they are in a cis or trans arrangement. For instance, in menaquinone analogs, the chemical shifts of the methyl groups and the methylene (B1212753) protons adjacent to the double bonds are particularly sensitive to the geometry. acs.org

Advanced 2D-NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity. A key differentiation is the observation of a Nuclear Overhauser Effect (NOE) between the C1′ methylene protons and the C3′ methyl group in one isomer, which is absent in the other, thereby confirming the spatial relationship and, consequently, the cis or trans configuration. tandfonline.comtandfonline.com Certificates of analysis for commercially available deuterated vitamin K2 isomers confirm that NMR is a standard method for structural conformation. lgcstandards.comlgcstandards.com

Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for Distinguishing cis/trans Isomers of Menaquinone Analogs Data is illustrative, based on published findings for menaquinone analogs and may vary for this compound specifically.

| Proton | Typical trans Isomer Shift (ppm) | Typical cis Isomer Shift (ppm) | Key Differentiating Feature |

|---|---|---|---|

| C1' Methylene (CH₂) | ~3.34 | ~3.28 | Downfield shift in the trans isomer. |

| Alkene Proton (CH) | ~5.10 | ~5.06 | Slight upfield shift in the cis isomer. |

| C3' Methyl (CH₃) | ~1.76 | ~1.63 | Significant upfield shift in the cis isomer due to anisotropic effects. |

Source: Adapted from NMR data on menaquinone analogs. acs.org

Development and Validation of Analytical Methods for Vitamin K2 Isomers in Research Matrices

The development and validation of robust analytical methods are critical for accurately quantifying vitamin K2 isomers like this compound in complex research matrices such as plasma, serum, and food. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the predominant techniques due to their high sensitivity and selectivity. nih.govmdpi.com The use of deuterated internal standards, such as d7-vitamin K1 or other d7-MK analogs, is standard practice to ensure accurate quantification by correcting for matrix effects and variations during sample processing. thermofisher.comnih.govfrontiersin.org

Sample Preparation and Extraction Protocols for Deuterated Vitamin K2 Analogs

Effective sample preparation is essential to isolate the lipophilic this compound from the sample matrix and remove interfering substances like phospholipids. thermofisher.com The choice of protocol depends heavily on the matrix.

Protein Precipitation (PPT): A straightforward approach, particularly for plasma or serum, involves protein denaturation and precipitation using an organic solvent like acetonitrile (B52724) or ethanol. thermofisher.combevital.no While simple, it may offer limited selectivity against certain interferences. thermofisher.com

Liquid-Liquid Extraction (LLE): LLE is widely used for its efficiency in extracting lipophilic compounds. Solvents such as hexane, isopropanol, and ethyl acetate (B1210297) are commonly employed to partition the analyte from the aqueous phase of the sample into the organic solvent. nih.govgoogle.com

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent. bevital.no This technique is effective at removing salts and other endogenous compounds that can interfere with analysis. nih.gov For instance, a common protocol for plasma involves protein denaturation with ethanol, followed by application to an Oasis® HLB SPE cartridge, washing, and elution with a mixture of methanol, isopropanol, and hexane. bevital.no

Table 2: Overview of Extraction Protocols for Vitamin K2 Analogs in Various Matrices

| Matrix | Extraction Method | Key Solvents/Reagents | Reference |

|---|---|---|---|

| Human Plasma | Protein Precipitation | Acetonitrile | thermofisher.com |

| Human Plasma | Solid-Phase Extraction (SPE) | Ethanol, Methanol/Isopropanol/Hexane | bevital.no |

| Dietary Supplements | Solvent Extraction | Methanol | mdpi.com |

Assessment of Matrix Effects and Analytical Performance Parameters (e.g., LOQ, Precision)

Method validation according to established guidelines (e.g., ICH, EMA) is crucial to ensure the reliability of the analytical data. acs.orgmdpi.comnih.gov This involves assessing several key performance parameters.

Matrix Effects: Electrospray ionization (ESI), a common ionization source in LC-MS/MS, is susceptible to ion suppression or enhancement from co-eluting matrix components, particularly phospholipids in biological samples. thermofisher.com Matrix effects are assessed by comparing the analyte's response in a post-extraction spiked sample matrix to its response in a pure solvent. bevital.no Chromatographic methods are often optimized to separate the analyte from these interfering compounds to improve robustness. thermofisher.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For vitamin K2 isomers, modern LC-MS/MS methods achieve very low LOQs, often in the picogram to low nanogram per milliliter range.

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at different levels: intra-assay (repeatability within the same day) and inter-assay (reproducibility across different days). nih.govnih.gov

Table 3: Selected Analytical Performance Parameters for Vitamin K2 Isomers

| Parameter | Analyte | Value | Matrix | Analytical Technique | Reference |

|---|---|---|---|---|---|

| LOQ | MK-4 | 1.0 ng/mL | Food | LC-MS/MS | frontiersin.org |

| LOQ | MK-4 | 0.14 nmol/L | Plasma | LC-MS/MS | bevital.no |

| LOQ | MK-7 | 4.40 nmol/L | Plasma | LC-MS/MS | bevital.no |

| LOQ | MK-4 | 0.04 µg/mL | Supplements | UPC² | waters.com |

| Intra-Assay Precision (%CV) | MK-4 | 3.2% - 14.3% | Serum | LC-MS/MS | nih.gov |

| Inter-Assay Precision (%CV) | MK-4 | 8.7% - 15.2% | Serum | LC-MS/MS | nih.gov |

| Inter-Day Precision (%RSD) | MK-4 & MK-7 | ≤3.5% | Supplements | UHPLC | nih.gov |

Application of Cis Vitamin K2 D7 in Metabolic and Mechanistic Investigations Non Clinical Focus

Stable Isotope Tracing for Elucidating Vitamin K2 Metabolic Pathways in Preclinical Models

Stable isotope labeling, particularly with deuterium (B1214612), offers a powerful method to trace the metabolic journey of Vitamin K2 isomers within a biological system without interfering with their chemical properties. The use of cis-Vitamin K2-d7 allows for precise tracking and quantification of this specific isomer and its metabolites.

Investigation of Vitamin K1 to Menaquinone-4 Conversion in Animal Models

Stable isotope studies in animal models have been instrumental in understanding the conversion of dietary Vitamin K1 (phylloquinone) and other menaquinones into Menaquinone-4 (MK-4), the predominant form of Vitamin K in many tissues. researchgate.netnih.gov Research using deuterated phylloquinone (²H₇PK) in rats demonstrated that the deuterium label, present on the naphthoquinone ring, was detected in tissue MK-4. nih.gov This confirmed that the conversion process involves the removal of the original side chain from phylloquinone and its replacement with a geranylgeranyl group to form MK-4. nih.govnih.gov Menadione (B1676200) has been identified as a key intermediate in this conversion pathway. nih.gov

Studies in mice using various isotopically labeled Vitamin K forms, including ²H₇MK7 and ²H₇MK9, have shown that dietary phylloquinone and different menaquinones all serve as precursors to tissue MK-4. nih.govnih.gov Regardless of the dietary Vitamin K form supplied, tissue MK-4 concentrations remained consistent across equimolar supplemented groups in several tissues, suggesting a common conversion mechanism. nih.gov This process is catalyzed by the enzyme UbiA prenyltransferase domain containing 1 (UBIAD1). ijprajournal.compublish.csiro.au These findings highlight a conserved metabolic pathway where various dietary forms of Vitamin K are remodeled to MK-4 in tissues. researchgate.netnih.gov

Tracing the Fate and Tissue Distribution of Deuterated Vitamin K2 Isomers

The use of deuterated Vitamin K2 isomers, such as this compound, allows for detailed investigation into their absorption, distribution, and storage in various tissues. Following intestinal absorption, all forms of Vitamin K are incorporated into lipoproteins for transport to the liver and other target tissues. foodstandards.gov.aucambridge.orgmdpi.com While phylloquinone and MK-4 are cleared from circulation relatively quickly, longer-chain menaquinones like MK-7 have a much longer half-life. caldic.com

Studies in animal models have revealed tissue-specific distribution patterns of Vitamin K forms. For instance, labeled MK-4 has been found to be most abundant in the brain, kidneys, fat, and reproductive organs. cambridge.orgcaldic.com In contrast, the liver does not appear to convert phylloquinone to MK-4. cambridge.orgcaldic.com The differential distribution is partly attributed to their transport in different lipoprotein fractions; phylloquinone is primarily associated with triglyceride-rich lipoproteins, while menaquinones are found in low-density lipoproteins (LDL). cambridge.orgmdpi.com This facilitates the delivery of menaquinones to extrahepatic tissues like bone and blood vessels. foodstandards.gov.aumdpi.com The use of deuterated isomers provides a clear picture of how different forms of Vitamin K2 are handled by the body, highlighting the unique metabolic fate of each isomer.

Biochemical Activity Studies of cis-Vitamin K2 Isomers on Vitamin K-Dependent Processes

The biological activity of Vitamin K is intrinsically linked to its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of Vitamin K-dependent proteins (VKDPs). researchgate.netnih.govmdpi.com The geometric configuration of the menaquinone side chain, whether cis or trans, significantly influences this activity. mdpi.comresearchgate.net

Comparative Carboxylative Efficacy of cis and trans Menaquinone-7 (B21479) in Cell-Free Systems

Research has consistently shown that the trans isomer of Menaquinone-7 (MK-7) is the biologically active form, while the cis isomers exhibit significantly reduced or no biological activity. molnar-institute.commdpi.com Studies utilizing cell-free systems have directly compared the carboxylative efficacy of cis and trans MK-7. In these experiments, the reduced form of trans-MK-7 (trans-MK7H2) demonstrated a significantly higher ability to carboxylate a 70 kDa GLA-protein compared to the cis isomer. researchgate.netnih.gov

However, it was observed that cis-MK-7 is not entirely inactive. researchgate.netnih.gov Chromatographic analysis confirmed a slight, but detectable, carboxylative activity for cis-MK7H2. This activity was found to be comparable to that of reduced phylloquinone (K1H2) and oxidized trans-MK-7, but substantially lower than that of reduced trans-MK-7. researchgate.netnih.gov This was the first report to demonstrate a clear difference in the biological activity between the cis and trans configurations of MK-7. researchgate.netnih.gov

| Vitamin K Isomer | Relative Carboxylative Activity (%) | Reference |

|---|---|---|

| trans-MK7H2 | Significantly Higher | researchgate.netnih.gov |

| cis-MK7H2 | Slight Activity | researchgate.netnih.gov |

| K1H2 | Comparable to cis-MK7H2 | researchgate.netnih.gov |

| Oxidized trans-MK7 | Comparable to cis-MK7H2 | researchgate.netnih.gov |

Examination of Isomer-Specific Interactions with Gamma-Glutamyl Carboxylase (GGCX)

The differing biological activities of cis and trans isomers are rooted in their molecular shape and ability to interact with the active site of gamma-glutamyl carboxylase (GGCX). mdpi.com The linear structure of the all-trans isomer of MK-7 is thought to allow for optimal binding and function as a cofactor for GGCX. mdpi.com In contrast, the presence of one or more cis double bonds creates a non-linear, bent structure that impairs its interaction with the enzyme. mdpi.comresearchgate.net

Influence of cis-Isomers on the Activation of Vitamin K-Dependent Proteins (VKDPs) in vitro

The activation of Vitamin K-dependent proteins (VKDPs), such as osteocalcin (B1147995) and matrix Gla protein (MGP), is a direct consequence of the GGCX-mediated carboxylation of their glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla). researchgate.netnih.govresearchgate.net This post-translational modification is crucial for the biological function of these proteins, which are involved in processes like bone mineralization and the prevention of vascular calcification. cambridge.orgcaldic.comresearchgate.net

| Treatment | Concentration (µM) | Relative Carboxylation Level | Reference |

|---|---|---|---|

| cis-MK7 | 1 | 0.73 ± 0.01 | nih.gov |

| 10 | 0.72 ± 0.10 | nih.gov | |

| trans-MK7 | 1 | Higher than cis-MK7 | nih.gov |

| 10 | Higher than cis-MK7 | nih.gov |

Subcellular and Molecular Research on this compound Interactions

The geometric configuration of vitamin K2, specifically the distinction between cis and trans isomers, profoundly influences its biological activity. The deuterated form, this compound, serves as a valuable tool in non-clinical research to trace and understand the distinct molecular behaviors of the cis isomer.

This altered three-dimensional shape impairs the ability of the cis isomer to properly fit into and interact with key subcellular structures, including vitamin K2-dependent enzymes and proteins. aor.caaor.caresearchgate.net The non-linear conformation of cis-menaquinones hinders their association with subcellular components, which is a critical factor for their biological function. mdpi.com As a result, the biological activity of cis isomers is significantly diminished, estimated to be less than 1% of the all-trans form. mdpi.commdpi.com

Research indicates that the different isomers may associate with different subcellular fractions. One study observed that the cis isomer of phylloquinone (vitamin K1) was preferentially associated with the mitochondrial fraction, whereas the trans configuration was found in the endoplasmic reticulum fraction. nih.gov This differential localization underscores how the molecular shape governed by isomerization can direct the molecule to distinct subcellular compartments, thereby influencing its metabolic fate and functional impact. The impaired interaction of the cis isomer with the enzyme γ-glutamylcarboxylase (GGCX), located in the endoplasmic reticulum, is a key reason for its reduced carboxylative capacity. researchgate.netnih.gov

Table 1: Comparative Interaction of Vitamin K2 Isomers with Subcellular Structures

| Isomer Configuration | Molecular Shape | Interaction with Subcellular Structures (e.g., Endoplasmic Reticulum, Mitochondria) | Consequence for Biological Activity |

| trans-Vitamin K2 | Linear, Extended | Efficient binding and proper fit with enzymes and proteins. aor.caaor.ca | Biologically active. trumk7.co.nznih.gov |

| This compound | Bent, Non-linear | Impaired interaction and poor fit. aor.caaor.caresearchgate.netmdpi.com | Significantly reduced or no biological activity. researchgate.netresearchgate.net |

This table provides an interactive summary of how the geometric conformation of Vitamin K2 isomers affects their subcellular interactions and biological function.

Beyond its classical role in carboxylation, vitamin K2 is known to modulate various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and immune responses. mdpi.commdpi.com The trans form of menaquinones, particularly MK-7, has been shown to inhibit the activation of NF-κB induced by inflammatory stimuli. mdpi.com This anti-inflammatory effect is attributed to the ability of trans-MK-7 to suppress the phosphorylation of key signaling molecules in the NF-κB cascade. mdpi.com

The influence of cis-menaquinones on these pathways is less characterized, but based on their conformational differences, it is expected to be significantly attenuated. The structural integrity of the trans isomer is crucial for its inhibitory effect on NF-κB. For instance, studies have shown that vitamin K2 can inhibit the differentiation of osteoclast precursor cells by reducing cytokine-induced NF-κB activation. mdpi.com Specifically, MK-7, and to a lesser degree MK-4, demonstrated this inhibitory activity, while phylloquinone (vitamin K1) did not. mdpi.com

In macrophage-like cells, trans-MK-4 was found to suppress the expression of pro-inflammatory genes by limiting the phosphorylation of IκB kinase α/β, which in turn reduces the nuclear translocation of NF-κB. mdpi.com Given that the biological activity of cis-isomers is compromised due to their shape, it is plausible that this compound would exhibit a markedly reduced capacity to interact with the components of the NF-κB signaling pathway. This would result in a diminished or absent anti-inflammatory effect compared to its trans counterpart. The use of deuterated cis-isomers in cell line studies allows for precise tracking and quantification of the molecule, helping to definitively ascertain its limited influence on signaling cascades like NF-κB.

Table 2: Research Findings on Menaquinone Influence on the NF-κB Signaling Pathway

| Menaquinone Form | Cell Line/Model | Observed Effect on NF-κB Pathway | Reference |

| Menaquinone-7 (MK-7) | Osteoclast precursor cells | Inhibited cytokine-induced NF-κB activation, reducing osteoclast differentiation. | mdpi.com |

| Menaquinone-4 (MK-4) | Macrophage-like cells | Suppressed LPS-induced expression of pro-inflammatory genes by limiting phosphorylation in the NF-κB pathway. | mdpi.com |

| Menaquinone-4 (MK-4) | Microglial cell line | Repressed reactive oxygen species production and NF-κB signaling pathway activation. | nih.gov |

| cis-Menaquinones (Predicted) | Various cell lines | Expected to have minimal to no inhibitory effect on NF-κB activation due to conformational hindrance. | Inferred from researchgate.netmdpi.com |

This interactive table summarizes key research on the effects of different menaquinone forms on the NF-κB signaling pathway.

Future Research Trajectories for Deuterated Cis Vitamin K2 Analogs

Innovations in Isotopic Labeling Strategies for Complex Vitamin K2 Analogs

Future research will heavily rely on the development of more sophisticated and efficient methods for synthesizing deuterated Vitamin K2 analogs, including specific cis-isomers. Current methods often involve catalytic exchange reactions or the use of deuterated precursors, which can be complex and costly.

Key Future Directions:

Site-Specific Deuteration: Innovations will focus on achieving highly selective deuterium (B1214612) placement within the menaquinone molecule. This will allow researchers to probe specific metabolic transformations, such as modifications to the naphthoquinone ring versus the isoprenyl side chain.

Combinatorial and Cell-Free Synthesis: Advanced strategies like combinatorial selective labeling and cell-free protein synthesis, which have been successful for other biomolecules, could be adapted for Vitamin K2 analogs. nih.gov These methods could enable the creation of a diverse library of deuterated cis and trans isomers for detailed comparative studies.

Cost-Effective Labeling Media: For studies involving bacterial production of Vitamin K2, developing cost-effective, stable-isotope-labeled culture media is crucial. researchgate.net Research into using labeled autolysates from microorganisms could reduce the expense of producing deuterated menaquinones for large-scale metabolic studies. researchgate.net

The synthesis of deuterated analogs with high isotopic purity is fundamental for their use as internal standards in quantitative mass spectrometry, allowing for precise measurement of endogenous cis- and trans-isomer levels in various biological samples. isotope.com

Integration of Multi-Omics Approaches with Stable Isotope Tracing for Comprehensive Metabolic Mapping

The true potential of cis-Vitamin K2-d7 and other deuterated analogs will be realized through their integration with multi-omics technologies. By tracing the journey of the labeled isomer through a biological system, researchers can simultaneously observe changes across the metabolome, proteome, and genome. chemie-brunschwig.chnih.gov

Projected Research Integration:

| Omics Approach | Application with this compound Tracing | Potential Insights |

| Metabolomics | Track the conversion, degradation, and excretion pathways of this compound. | Identification of novel metabolites, understanding the rate of cis-trans isomerization in vivo, and mapping its unique metabolic fate compared to trans-isomers. nih.govnih.gov |

| Proteomics | Identify proteins that preferentially bind to or are modified in the presence of cis-Vitamin K2. | Discovery of potential new roles for cis-isomers beyond the known vitamin K-dependent proteins and enzymes involved in the carboxylation cycle. mdpi.com |

| Genomics/Transcriptomics | Analyze changes in gene expression in response to supplementation with this compound. | Uncovering regulatory networks influenced by cis-isomers and identifying genes involved in their specific transport or metabolism. mdpi.com |

This integrated approach will provide a systems-level understanding of how cis-isomers are processed in the body. chemie-brunschwig.ch It can help clarify whether they are simply inert byproducts or if they possess unique biological activities, potentially influencing cellular processes like gene expression or immunomodulation. nih.gov

Advanced Computational Modeling and Simulation of cis-Vitamin K2 Isomer Conformation and Binding

Computational methods are becoming indispensable for predicting how subtle changes in molecular shape, such as cis-trans isomerism, affect biological function. mdpi.com The bent, non-linear structure of cis-isomers contrasts sharply with the linear, bioactive trans form, and this difference is thought to impair their interaction with key enzymes like gamma-glutamyl carboxylase (GGCX). balchem.commdpi.comnih.gov

Future Computational Research Focus:

Molecular Dynamics (MD) Simulations: Advanced MD simulations can model the behavior of this compound within biological membranes and its interaction with proteins. mdpi.comnih.gov These simulations can predict the conformational flexibility of the cis-isomer's isoprenoid tail and how it orients itself within a lipid bilayer, which is crucial for its biological accessibility. nih.gov

Protein-Ligand Docking Studies: High-resolution docking simulations can predict the binding affinity of cis-Vitamin K2 isomers to the active sites of enzymes and receptors. rsc.org This can help to computationally screen for potential new protein targets and understand why their binding to known targets like GGCX is significantly weaker than that of trans-isomers. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide highly accurate models of the electronic structure and reactivity of the naphthoquinone head group, offering insights into the redox potential and catalytic activity of cis-isomers.

These computational approaches, validated by experimental data from techniques like NMR, will be critical in building a predictive model of cis-isomer bioactivity and guiding the design of future experiments. mdpi.comresearchgate.net

Development of Novel Analytical Standards for Undiscovered or Minor cis-Vitamin K2 Isomers

A significant challenge in Vitamin K2 research is the accurate identification and quantification of its many isomers, especially the minor cis-forms. molnar-institute.comgoogle.com While the all-trans form is considered the most biologically active, various cis-isomers can be formed during synthesis or storage, or may exist naturally in small quantities. preprints.org

Key Areas for Development:

High-Resolution Separation Techniques: There is a need for more robust analytical methods, such as advanced high-performance liquid chromatography (HPLC) techniques, to separate the various geometric isomers of menaquinones. molnar-institute.comthermofisher.com Columns with high shape selectivity, like those with cholesteryl or C30 stationary phases, have shown promise in separating cis/trans isomers and will be crucial for this work. researchgate.netthermofisher.com

Synthesis of a Comprehensive Isomer Library: The chemical synthesis of a full range of deuterated and non-deuterated cis-Vitamin K2 isomers is necessary to serve as certified reference materials. researchgate.netacs.org This library would enable the definitive identification of isomers in complex matrices like food supplements and biological tissues. molnar-institute.com

Advanced Mass Spectrometry Methods: While high-resolution mass spectrometry (HRMS) can identify isomers, it often cannot pinpoint the exact location of the cis double bond in the isoprenoid chain. researchgate.netmolnar-institute.com Future research will involve coupling advanced separation with sophisticated mass spectrometry fragmentation techniques (MS/MS) and NMR to fully characterize the structure of newly discovered minor isomers. researchgate.net

The development of these standards and methods is not only essential for quality control in supplements but also for foundational research into the potential biological relevance of each specific cis-isomer. conferenceharvester.comfoodstandards.gov.au

Q & A

Q. How can cis-Vitamin K2-d7 be analytically distinguished from its trans-isomer in food and biological matrices?

Methodological Answer: Utilize isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) with a C30 reversed-phase column, which achieves baseline separation of cis- and trans-isomers. The C30 column’s long alkyl chain enhances selectivity for structurally similar isomers. Vitamin K2-d7 isotope standards improve quantification accuracy by compensating for matrix effects and ionization efficiency variations .

Q. What is the biological relevance of this compound compared to its trans counterpart?

Methodological Answer: While trans-Vitamin K1 is established as the bioactive form in coagulation, cis-isomers (including K2-d7) require careful metabolic activity assessments. Use cell-based assays (e.g., γ-carboxylation of osteocalcin in osteoblast cultures) to evaluate this compound’s activity. Comparative studies should employ deuterated internal standards to control for analytical variability .

Advanced Research Questions

Q. What are the key challenges in quantifying trace levels of this compound in unfortified plant matrices, and how can they be addressed?

Methodological Answer: Low natural abundance of cis-isomers (<5% of total Vitamin K in unfortified foods) necessitates high-sensitivity detection. Optimize sample preparation via enzymatic hydrolysis (e.g., lipase treatment) to release bound forms, followed by solid-phase extraction (SPE) for lipid removal. APCI ionization in MS reduces matrix interference compared to ESI, improving signal-to-noise ratios .

Q. How can researchers validate the accuracy of this compound measurements in heterogeneous biological samples?

Methodological Answer: Perform gravimetric recovery experiments by spiking known quantities of this compound into matrices (e.g., serum, spinach). Validate method precision using intra-day (repeatability) and inter-day (reproducibility) tests, targeting <6% relative standard deviation (RSD) for cis-isomers. Cross-validate with orthogonal methods like NMR for structural confirmation .

Q. What strategies resolve contradictions in reported this compound bioactivity across in vitro and in vivo studies?

Methodological Answer: Conduct meta-analyses with strict inclusion criteria (e.g., standardized dosing, isomer-specific detection). Address confounding factors (e.g., gut microbiota-mediated isomer interconversion) by using germ-free animal models. Apply kinetic modeling to differentiate cis-isomer uptake and metabolism from trans-forms .

Methodological Design Considerations

Q. How does column chemistry (C18 vs. C30) impact isomer resolution in this compound analysis?

Methodological Answer: C30 columns provide superior resolution due to increased hydrophobicity and selectivity for long-chain isoprenoids. For method development, compare retention times and peak symmetry using certified reference materials. Adjust mobile phase gradients (e.g., methanol/isopropanol) to optimize separation efficiency .

Q. What quality control measures are critical for ensuring reproducibility in this compound stability studies?

Methodological Answer: Monitor isomer stability under varying storage conditions (light, temperature) using accelerated degradation studies. Employ deuterated analogs (e.g., K2-d7) to track artifactual isomerization during extraction. Include blank matrices to assess background interference and analyte recovery rates .

Data Interpretation and Reporting

Q. How should researchers statistically handle low-abundance this compound data in large-scale cohort studies?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Use multiple imputation or limit of quantification (LOQ)-adjusted regression models to address censored data (values below LOQ). Transparently report imputation methods in supplementary materials .

Q. What criteria should guide the selection of internal standards for this compound quantification in human plasma?

Methodological Answer: Prioritize structurally matched isotope-labeled standards (e.g., K2-d7) over analog surrogates. Validate isotopic purity via high-resolution MS and confirm absence of cross-talk with endogenous analytes. Calibrate standard curves in matrix-matched solutions to mimic sample ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.